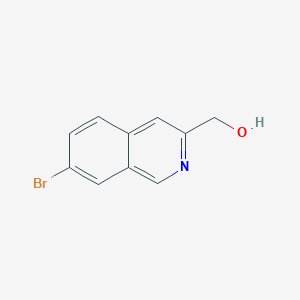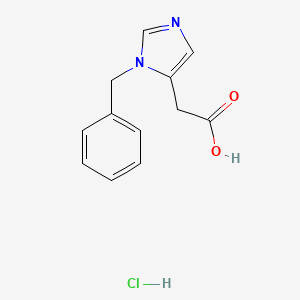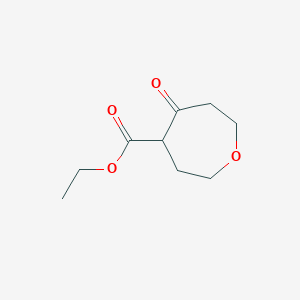![molecular formula C8H5BrF2O2 B1375558 5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole CAS No. 765300-02-5](/img/structure/B1375558.png)
5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole
Descripción general
Descripción
5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole: is an organic compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.02 g/mol . This compound is characterized by the presence of bromine, fluorine, and a dioxole ring, making it a valuable intermediate in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole typically involves the bromination of 2,2-difluoro-4-methylbenzo[d][1,3]dioxole. This reaction is carried out under controlled conditions using bromine or a bromine-containing reagent . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of difluoro-4-methylbenzo[d][1,3]dioxole.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include 5-amino-2,2-difluoro-4-methylbenzo[d][1,3]dioxole, 5-thio-2,2-difluoro-4-methylbenzo[d][1,3]dioxole, and 5-alkoxy-2,2-difluoro-4-methylbenzo[d][1,3]dioxole.
Oxidation Reactions: Products include this compound-4-carboxylic acid and this compound-4-one.
Reduction Reactions: The major product is 2,2-difluoro-4-methylbenzo[d][1,3]dioxole.
Aplicaciones Científicas De Investigación
5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable intermediates . The dioxole ring structure allows for interactions with various enzymes and receptors, making it a versatile compound in biochemical and pharmacological studies .
Comparación Con Compuestos Similares
5-Bromo-2,2-difluoro-1,3-benzodioxole: Similar in structure but lacks the methyl group at the 4-position.
2,2-Difluoro-4-methylbenzo[d][1,3]dioxole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-4-carboxylic acid: An oxidized derivative of the compound.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in chemical reactions. The methyl group at the 4-position also contributes to its distinct chemical properties and applications .
Propiedades
IUPAC Name |
5-bromo-2,2-difluoro-4-methyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-4-5(9)2-3-6-7(4)13-8(10,11)12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGDTIYYEFNNBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(O2)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)



![1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one](/img/structure/B1375483.png)



![7-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1375491.png)




